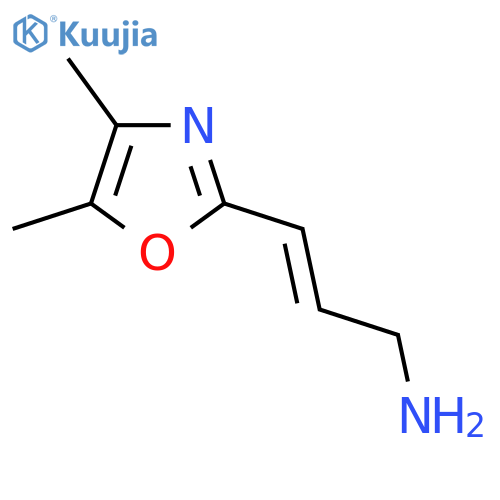

Cas no 2229645-41-2 (3-(dimethyl-1,3-oxazol-2-yl)prop-2-en-1-amine)

3-(dimethyl-1,3-oxazol-2-yl)prop-2-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(dimethyl-1,3-oxazol-2-yl)prop-2-en-1-amine

- EN300-1753833

- 2229645-41-2

-

- インチ: 1S/C8H12N2O/c1-6-7(2)11-8(10-6)4-3-5-9/h3-4H,5,9H2,1-2H3/b4-3+

- InChIKey: KAEPAPARXWANEA-ONEGZZNKSA-N

- ほほえんだ: O1C(/C=C/CN)=NC(C)=C1C

計算された属性

- せいみつぶんしりょう: 152.094963011g/mol

- どういたいしつりょう: 152.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 52Ų

3-(dimethyl-1,3-oxazol-2-yl)prop-2-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1753833-2.5g |

3-(dimethyl-1,3-oxazol-2-yl)prop-2-en-1-amine |

2229645-41-2 | 2.5g |

$3585.0 | 2023-09-20 | ||

| Enamine | EN300-1753833-0.5g |

3-(dimethyl-1,3-oxazol-2-yl)prop-2-en-1-amine |

2229645-41-2 | 0.5g |

$1757.0 | 2023-09-20 | ||

| Enamine | EN300-1753833-0.05g |

3-(dimethyl-1,3-oxazol-2-yl)prop-2-en-1-amine |

2229645-41-2 | 0.05g |

$1537.0 | 2023-09-20 | ||

| Enamine | EN300-1753833-1.0g |

3-(dimethyl-1,3-oxazol-2-yl)prop-2-en-1-amine |

2229645-41-2 | 1g |

$1829.0 | 2023-06-03 | ||

| Enamine | EN300-1753833-10.0g |

3-(dimethyl-1,3-oxazol-2-yl)prop-2-en-1-amine |

2229645-41-2 | 10g |

$7866.0 | 2023-06-03 | ||

| Enamine | EN300-1753833-5.0g |

3-(dimethyl-1,3-oxazol-2-yl)prop-2-en-1-amine |

2229645-41-2 | 5g |

$5304.0 | 2023-06-03 | ||

| Enamine | EN300-1753833-0.25g |

3-(dimethyl-1,3-oxazol-2-yl)prop-2-en-1-amine |

2229645-41-2 | 0.25g |

$1683.0 | 2023-09-20 | ||

| Enamine | EN300-1753833-10g |

3-(dimethyl-1,3-oxazol-2-yl)prop-2-en-1-amine |

2229645-41-2 | 10g |

$7866.0 | 2023-09-20 | ||

| Enamine | EN300-1753833-5g |

3-(dimethyl-1,3-oxazol-2-yl)prop-2-en-1-amine |

2229645-41-2 | 5g |

$5304.0 | 2023-09-20 | ||

| Enamine | EN300-1753833-0.1g |

3-(dimethyl-1,3-oxazol-2-yl)prop-2-en-1-amine |

2229645-41-2 | 0.1g |

$1610.0 | 2023-09-20 |

3-(dimethyl-1,3-oxazol-2-yl)prop-2-en-1-amine 関連文献

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

3-(dimethyl-1,3-oxazol-2-yl)prop-2-en-1-amineに関する追加情報

Introduction to 3-(dimethyl-1,3-oxazol-2-yl)prop-2-en-1-amine (CAS No: 2229645-41-2)

3-(dimethyl-1,3-oxazol-2-yl)prop-2-en-1-amine, identified by the Chemical Abstracts Service Number (CAS No) 2229645-41-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative features a dimethyl-1,3-oxazole moiety linked to a propenylamine backbone, making it a versatile scaffold for medicinal chemistry applications. The unique structural attributes of this molecule have garnered attention for its potential in the development of novel therapeutic agents.

The dimethyl-1,3-oxazole ring is a prominent pharmacophore in drug discovery, known for its ability to modulate biological targets through favorable interactions with enzymes and receptors. This moiety contributes to the compound's stability and bioavailability, key factors in pharmaceutical design. The propenylamine segment introduces an amine functional group, which is widely recognized for its role in hydrogen bonding and molecular recognition processes. Such structural features make 3-(dimethyl-1,3-oxazol-2-yl)prop-2-en-1-amine a promising candidate for further exploration in synthetic and medicinal chemistry.

In recent years, there has been growing interest in oxazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that oxazole-based compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties. The dimethyl substitution on the oxazole ring enhances its electronic properties, allowing for greater flexibility in drug design. This modification can fine-tune the compound's binding affinity and selectivity towards specific biological targets.

One of the most compelling aspects of 3-(dimethyl-1,3-oxazol-2-yl)prop-2-en-1-amine is its potential as a building block for more complex molecules. The presence of both an amine and an olefinic double bond provides multiple sites for chemical modification, enabling the synthesis of analogs with tailored pharmacological profiles. Researchers have leveraged these features to develop derivatives with enhanced efficacy and reduced toxicity.

Recent advancements in computational chemistry have further accelerated the exploration of this compound. Molecular modeling studies suggest that 3-(dimethyl-1,3-oxazol-2-yl)propenylamine can interact with various biological targets through multiple binding modes. This versatility is particularly valuable in drug discovery, where hit compounds often require optimization to achieve high potency and selectivity.

The synthesis of 3-(dimethyl-dimethylmethylene)-propenylamine has been optimized using modern synthetic methodologies. Transition metal-catalyzed reactions have emerged as powerful tools for constructing complex heterocyclic frameworks efficiently. These approaches not only improve yield but also allow for better control over regioselectivity and stereoselectivity.

The pharmacological potential of 3-(dimethyl-dimethylmethylene)-propenylamine has been investigated in several preclinical studies. Initial findings indicate that it exhibits inhibitory activity against certain enzymes implicated in inflammatory pathways. This makes it a promising candidate for further development as an anti-inflammatory agent. Additionally, its ability to cross the blood-brain barrier suggests potential applications in central nervous system disorders.

The chemical stability of this compound under various conditions has been thoroughly evaluated. Studies show that it remains stable under ambient temperatures and standard storage conditions, ensuring reliability in both research and industrial settings. Furthermore, its solubility profile allows for easy formulation into diverse delivery systems.

In conclusion, 3-(dimethyl-dimethylmethylene)-propenylamine (CAS No: 22296454122) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a valuable asset in drug discovery efforts. As research continues to uncover new therapeutic applications, 22296454122 will undoubtedly play a crucial role in shaping the future of medicinal chemistry.

2229645-41-2 (3-(dimethyl-1,3-oxazol-2-yl)prop-2-en-1-amine) 関連製品

- 1261802-51-0(2-Methoxy-6-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine)

- 1396711-15-1(N-(1,3-benzothiazol-2-yl)-1-6-(4-methoxyphenyl)pyrimidin-4-ylpiperidine-3-carboxamide)

- 1006053-02-6(tert-butyl 4-(2-hydroxypyridin-4-yl)piperazine-1-carboxylate)

- 868167-69-5(4-Ethyl-2-iodo-1-methoxybenzene)

- 349-78-0(3-nitrobenzene-1-sulfonyl fluoride)

- 2228563-66-2(3-(2-chloropyridin-3-yl)but-3-en-1-amine)

- 36293-01-3(2-chloro-N-(1S)-1-phenylethylacetamide)

- 1219805-69-2(5-Methoxybenzimidazole-4,6,7-d3)

- 1171514-30-9(1-[(4-bromophenyl)methyl]-N-cyclopropylpiperidine-3-carboxamide)

- 866727-93-7(5-(4-chlorophenyl)methyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo4,3-cquinoline)